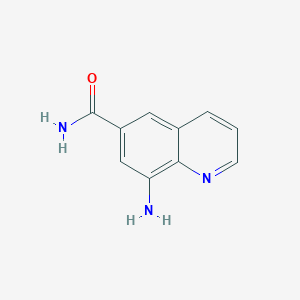

8-Aminoquinoline-6-carboxamide

描述

Structure

3D Structure

属性

IUPAC Name |

8-aminoquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-5-7(10(12)14)4-6-2-1-3-13-9(6)8/h1-5H,11H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALAXOYLLWFPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Aminoquinoline 6 Carboxamide and Its Derivatives

General Synthetic Strategies for 8-Aminoquinoline (B160924) Scaffolds

The 8-aminoquinoline moiety is a crucial pharmacophore and a versatile directing group in organic synthesis. Its preparation is a foundational step for accessing more complex derivatives like 8-aminoquinoline-6-carboxamide.

The traditional and most established method for synthesizing 8-aminoquinoline begins with the nitration of quinoline (B57606). This electrophilic substitution reaction typically employs a mixture of nitric acid and sulfuric acid.

Nitration: The reaction of quinoline with mixed acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers are then separated, often through techniques like distillation or sublimation.

Reduction: The isolated 8-nitroquinoline is subsequently reduced to form 8-aminoquinoline. A common method for this reduction involves using tin powder in the presence of hydrochloric acid. Catalytic hydrogenation is another effective approach.

Directly introducing an amino group onto the quinoline ring represents an alternative strategy. Modern catalytic methods have been developed to achieve regioselective amination.

One notable approach involves the C-H amidation of quinoline N-oxides. Rhodium(III)-catalyzed reactions using N-chlorocarbamates have been shown to be highly regiospecific, exclusively amidating the C-8 position. This method allows for the installation of protected amino groups, such as Cbz-, Boc-, and Fmoc-carbamates, in excellent yields. A subsequent deprotection step, for instance via palladium-catalyzed transfer hydrogenation, simultaneously removes the protecting group and the N-oxide to yield the 8-aminoquinoline.

Other amination methods target different positions on the quinoline ring. For example, a metal-free reaction of quinoline N-oxides with amines in the presence of triflic anhydride (B1165640) (Tf₂O) as an activating agent can produce 2-aminoquinolines in good to excellent yields. While not a direct route to 8-aminoquinoline, these methods highlight the diverse strategies available for aminating the quinoline scaffold.

Table 1: Comparison of Amination Approaches for Quinoline Scaffolds

| Method | Reagents/Catalyst | Position | Product Type | Ref |

|---|---|---|---|---|

| C-H Amidation | Quinoline N-oxide, N-chlorocarbamates, [{Cp*RhCl₂}₂] | C-8 | 8-(Carbamoyl)aminoquinoline N-oxide | |

| Metal-Free Amination | Quinoline N-oxide, Amines, Triflic Anhydride (Tf₂O) | C-2 | 2-Aminoquinoline | |

| Buchwald-Hartwig Amination | 6-Iodoquinoline (B82116), Amines, Palladium Catalyst | C-6 | 6-Aminoquinoline (B144246) Derivatives |

Targeted Synthesis of this compound Frameworks

Once the quinoline core is established, the next critical step is the introduction of the carboxamide functionality at the C-6 position. This can be achieved through various transition-metal-catalyzed cross-coupling reactions or by functionalizing a pre-existing group at the C-6 position.

Palladium-catalyzed aminocarbonylation is a powerful and direct method for synthesizing quinoline-6-carboxamides. This reaction typically involves a 6-haloquinoline (e.g., 6-iodoquinoline), carbon monoxide (CO), and an amine nucleophile. The choice of catalyst, ligand, and reaction conditions can significantly influence the product distribution and yield.

Research has shown that the aminocarbonylation of 6-iodoquinoline can be finely tuned. When using a palladium acetate (B1210297) [Pd(OAc)₂] catalyst with a monodentate triphenylphosphine (B44618) (PPh₃) ligand under high CO pressure (40 bar), the reaction favors the formation of 2-ketocarboxamides. However, by switching to a bidentate ligand like XantPhos and conducting the reaction under atmospheric pressure (1 bar) of CO, the corresponding quinoline-6-carboxamides are synthesized almost exclusively and in high yields. This method is effective for a wide range of primary and secondary amines.

Table 2: Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline

| Amine Nucleophile | Catalyst System | Conditions | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| tert-Butylamine | Pd(OAc)₂ / XantPhos | 1 bar CO, DMF, Et₃N, 6h | N-tert-Butylquinoline-6-carboxamide | 98 | |

| Aniline | Pd(OAc)₂ / XantPhos | 1 bar CO, DMF, Et₃N, 6h | N-Phenylquinoline-6-carboxamide | 95 | |

| Morpholine | Pd(OAc)₂ / XantPhos | 1 bar CO, DMF, Et₃N, 6h | (Quinolin-6-yl)(morpholino)methanone | 97 | |

| Piperidine | Pd(OAc)₂ / XantPhos | 1 bar CO, DMF, Et₃N, 6h | (Piperidin-1-yl)(quinolin-6-yl)methanone | 96 | |

| L-Proline methyl ester | Pd(OAc)₂ / XantPhos | 1 bar CO, DMF, Et₃N, 6h | Methyl 1-(quinoline-6-carbonyl)pyrrolidine-2-carboxylate | 85 |

This strategy provides a modular and efficient route to a library of quinoline-6-carboxamide (B1312354) derivatives by varying the amine component.

While direct C-H functionalization at the C-6 position of an unsubstituted 8-aminoquinoline is challenging due to the directing effect of the 8-amino group towards other positions (primarily C-5 and C-7), functionalization can be readily achieved starting from a pre-functionalized quinoline ring.

As seen in the aminocarbonylation section, a halogen atom at the C-6 position serves as an effective handle for introducing new functional groups. Besides carbonylation, 6-iodoquinoline is a versatile substrate for other palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: For the formation of C-C bonds.

Buchwald-Hartwig Amination: For the formation of C-N bonds, providing an alternative route to 6-aminoquinoline derivatives.

These methods, while not direct C-H functionalizations, are crucial for building molecular complexity at the C-6 position, which can then be further elaborated to the desired carboxamide.

Amidation Reactions and Carboxamide Moiety Introduction in 8-Aminoquinoline Synthesis

The formation of the amide bond is the defining step in the synthesis of carboxamides. This can be accomplished either through the direct incorporation of the entire carboxamide group, as seen in aminocarbonylation, or through a classical condensation reaction.

The most straightforward and traditional approach involves the coupling of quinoline-6-carboxylic acid with a suitable amine. This reaction is typically mediated by standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or other activating agents (e.g., HATU, HOBt), to facilitate the formation of the amide bond. The synthesis of quinoline-6-carboxylic acid derivatives serves as a key starting point for this route.

It is also important to distinguish this from the extensive use of the 8-amino group of the 8-aminoquinoline scaffold in amidation reactions. In a different context, the 8-amino group is frequently acylated to form an amide, which then acts as a powerful bidentate directing group for transition-metal-catalyzed C-H functionalization reactions at various positions on the quinoline ring or on the acyl group itself. While these reactions are central to the chemistry of 8-aminoquinoline, they functionalize the 8-amino position, not the C-6 position, and are thus distinct from the synthesis of the titular compound.

Condensation Reactions with Carboxylic Acids and Derivatives

A primary method for the synthesis of this compound and its N-substituted derivatives is the direct condensation of 8-aminoquinoline with a carboxylic acid or its activated form. For instance, the synthesis of N-acyl-8-aminoquinoline derivatives can be achieved by reacting 8-aminoquinoline with various acylating agents.

One general approach involves the acylation of 8-aminoquinolines, which can be performed using acyl halides. This method, however, can sometimes lead to challenges in purification and may not be suitable for sensitive substrates. A one-pot synthesis of 5-halogenated N-acyl 8-aminoquinolines has been developed where acyl halides serve as donors of both acyl and halide groups under transition-metal-free conditions.

Another versatile method involves the condensation of a carboxylic acid with 8-aminoquinoline. For example, in the synthesis of novel 8-aminoquinoline derivatives combined with natural antioxidant acids, Boc-protected amino acids were condensed with 8-aminoquinoline to form the corresponding amides. This highlights the utility of standard peptide coupling techniques in the synthesis of these compounds.

Coupling Reagents and Reaction Conditions for Amide Formation

The formation of the amide bond in this compound and its analogs is often facilitated by the use of coupling reagents to activate the carboxylic acid moiety. These reagents promote the reaction between the carboxylic acid and the amine, leading to higher yields and milder reaction conditions.

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. For instance, the synthesis of certain quinoline-4-carboxamides involved the use of EDC and HOBt in DMF for the coupling of the carboxylic acid with an amine.

Other effective coupling reagents belong to the phosphonium (B103445) and aminium salt families. Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high efficiency and rapid reaction times. In the synthesis of 8-aminoquinoline derivatives conjugated with amino acids and natural acids, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) with N,N-diisopropylethylamine (DIPEA) was used for the amide coupling reaction.

The choice of solvent and base is also critical for the success of these coupling reactions. Aprotic polar solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are frequently used. The reaction conditions are typically mild, often conducted at room temperature.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Additive (if common) |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt, DIPEA |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | DIPEA |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | DIPEA |

Derivatization Strategies for Advanced this compound Analogs

To explore the structure-activity relationships and develop analogs with improved properties, various derivatization strategies are employed. These strategies focus on modifying the quinoline ring, the carboxamide group, and introducing diverse side chains.

Regioselective Substitution at the Quinoline Ring (e.g., C-2, C-4, C-5, C-7)

The functionalization of the quinoline ring at specific positions is a key strategy for creating diverse analogs. The 8-amido group can act as a directing group in C-H activation reactions, facilitating regioselective substitutions.

C-2 Position: Direct C-H functionalization at the C-2 position of quinolines and their N-oxides has been achieved using various metal-catalyzed reactions, including carbamoylation and sulfoximination.

C-4 Position: While the C-4 position of the quinoline ring is generally less reactive towards electrophilic substitution, specific synthetic routes starting from appropriately substituted precursors can be designed to introduce functionalities at this position.

C-5 and C-7 Positions: There are established methods for the regioselective halogenation of 8-aminoquinolines at the C-5 and C-7 positions. For instance, a one-pot acylation and regioselective C5-H halogenation of 8-aminoquinolines under transition-metal-free conditions has been reported.

Structural Modifications on the Carboxamide Group

Modification of the carboxamide group itself is a critical yet less explored area for this specific scaffold. This can involve N-alkylation or N-arylation of the amide nitrogen, or replacement of the carboxamide with bioisosteric groups. The introduction of different substituents on the amide nitrogen can significantly influence the compound's physicochemical properties and biological activity. For example, in a series of quinoline-6-carboxamide derivatives, the inhibitory potential varied with different functional group substitutions on the carboxamide moiety.

Conjugation with Natural Products and Biomolecules (e.g., Amino Acids, Triterpenoids)

Conjugating the this compound core with natural products and other biomolecules is a promising strategy to develop hybrid molecules with enhanced or novel biological activities.

Amino Acids: 8-Aminoquinoline derivatives have been successfully conjugated with various amino acids. This is typically achieved by forming an amide bond between the amino group of the 8-aminoquinoline scaffold and the carboxylic acid of an amino acid, often using standard peptide coupling reagents.

Triterpenoids: The synthesis of 8-aminoquinoline amides of triterpenoic acids, such as ursonic and oleanonic acid, has been reported. This involves converting the triterpenoic acid to its acyl chloride followed by reaction with 8-aminoquinoline.

Introduction of Side Chains and Their Structural Impact

The introduction of various side chains, particularly at the 8-amino position, is a well-established strategy for modifying the properties of 8-aminoquinolines. These side chains can influence factors such as solubility, lipophilicity, and interaction with biological targets.

Advanced Spectroscopic and Structural Elucidation of 8 Aminoquinoline 6 Carboxamide Compounds

Vibrational and Electronic Spectroscopy in Molecular Analysis

Spectroscopic techniques that probe the vibrational and electronic energy levels within a molecule are indispensable for confirming its identity and understanding its electronic behavior. Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present by their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within conjugated systems.

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The 8-Aminoquinoline-6-carboxamide scaffold contains several distinct groups—an amine (NH₂), an amide (-CONH₂), and a quinoline (B57606) ring system—each with characteristic vibrational modes.

The primary amine group is typically identified by a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region. The amide group also exhibits an N-H stretch in this region, often overlapping with the amine signals. A key diagnostic peak for the amide is the C=O stretching vibration (Amide I band), which is strong and typically appears in the 1630-1695 cm⁻¹ range. The N-H bending vibration (Amide II band) is found around 1550-1640 cm⁻¹. The quinoline ring itself presents a series of C=C and C=N stretching vibrations within the 1000-1600 cm⁻¹ fingerprint region. researchgate.net For related (8-amino)quinoline metal complexes, strong bands from CO stretching vibrations are observed around 1870–2025 cm⁻¹. nih.gov

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Amide | N-H Stretch | 3100 - 3500 |

| Amide | C=O Stretch (Amide I) | 1630 - 1695 |

| Amide | N-H Bend (Amide II) | 1550 - 1640 |

| Quinoline Ring | C=C and C=N Stretch | 1000 - 1600 |

These values provide a reference for the identification and confirmation of the molecular structure of this compound and its derivatives.

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. elte.hu The electronic spectrum of this compound is dominated by transitions involving the π-electron system of the quinoline ring and the non-bonding electrons on the nitrogen and oxygen atoms.

The primary electronic transitions observed are π→π* and n→π*. libretexts.org

π→π transitions:* These are typically high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation of the quinoline system leads to these transitions occurring at longer wavelengths.

n→π transitions:* These lower-intensity transitions involve exciting an electron from a non-bonding orbital (n), such as the lone pairs on the amine, quinoline, or carbonyl oxygen, to a π* antibonding orbital. libretexts.orgyoutube.com These transitions are generally observed at longer wavelengths than π→π* transitions. libretexts.org

In related 8-aminoquinoline (B160924) derivatives, the lowest energy transitions are described as having mixed π-π*/MLCT (metal-to-ligand charge transfer) character in metal complexes. nih.gov The addition of the carboxamide group can influence the intramolecular charge transfer (ICT) process, potentially enhancing fluorescence emission. nih.gov

Table 2: Common Electronic Transitions in Aromatic Amides

| Transition Type | Description | Relative Energy | Wavelength |

|---|---|---|---|

| π → π* | Electron promoted from a π bonding to a π* antibonding orbital | High | Shorter (UV) |

The precise absorption maxima (λmax) and molar absorptivities (ε) are sensitive to the solvent and substitution on the quinoline ring.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com While the crystal structure for the parent this compound is not widely reported, analysis of its derivatives provides significant insight. For instance, 8-aminoquinoline amides derived from oleanonic and ursonic acids have been successfully characterized by SCXRD. mdpi.com These studies reveal the specific conformation adopted by the 8-aminoquinoline amide moiety relative to the rest of the molecule. mdpi.com

Similarly, metal complexes of 8-aminoquinoline have been analyzed, revealing their coordination geometry and solid-state structures. acs.org For example, two zinc complexes with 8-aminoquinoline were found to crystallize in the monoclinic (P2₁/c) and triclinic (P-1) space groups. acs.orgresearchgate.net

Table 3: Illustrative Crystallographic Data for 8-Aminoquinoline Derivatives

| Compound/Derivative | Crystal System | Space Group | Reference |

|---|---|---|---|

| Zn(8-AMQ)(dca)₂ | Monoclinic | P2₁/c | acs.org |

| Zn(8-AMQ)(TCM)₂ | Triclinic | P-1 | acs.org |

| Dicarboxamide PDC | Monoclinic | P2₁/c | mdpi.com |

This data underscores the ability of SCXRD to provide high-precision structural parameters for complex molecular systems.

The study of crystal packing reveals how molecules interact in the solid state through non-covalent forces like hydrogen bonds, π-π stacking, and van der Waals interactions. These interactions are often predictable, forming patterns known as supramolecular synthons.

For molecules containing carboxamide groups, a common and robust interaction is the formation of centrosymmetric dimers via a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. mdpi.comresearchgate.net In this compound derivatives, a variety of hydrogen bonds are expected:

N-H···O: Between the amide N-H and the carbonyl oxygen of a neighboring molecule.

N-H···N: Between the amine or amide N-H and the quinoline nitrogen.

π-π stacking: Face-to-face interactions between the aromatic quinoline rings.

Studies on bis(quinolinecarboxamide) derivatives show a fascinating interplay between these interactions. rsc.org The strong intramolecular N-H···N(quinoline) hydrogen bond can disrupt the formation of the otherwise preferred intermolecular N-H···O amide-to-amide networks. rsc.org In metal complexes of 8-aminoquinoline, crystal packing is often dominated by N–H···N hydrogen bonds and weak C–H···N interactions, alongside π···π stacking. acs.orgconsensus.app The analysis of these synthons is fundamental to crystal engineering and understanding the material's bulk properties.

Surface Analysis Techniques for Material Characterization (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uni-muenchen.de It works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.

For this compound, XPS can provide a detailed analysis of the C, N, and O environments. High-resolution scans of the C 1s, N 1s, and O 1s regions can differentiate the various chemical states of these elements.

N 1s Spectrum: The nitrogen spectrum is particularly informative. It is expected to show distinct peaks for the quinoline nitrogen, the primary amine nitrogen (-NH₂), and the amide nitrogen (-NH-C=O). The binding energies allow for quantitative differentiation of these species. nus.edu.sg Unprotonated amine/amide species typically appear around 400 eV, while protonated species shift to higher binding energies (~401 eV). researchgate.net

C 1s Spectrum: The carbon spectrum can be deconvoluted into components corresponding to C-C/C-H in the aromatic ring, C-N bonds (both amine and amide), and the C=O of the carboxamide group. The O=C-N group is typically found at a higher binding energy than C-C or C-N bonds. researchgate.netuic.edu

O 1s Spectrum: This spectrum will show a primary peak corresponding to the carbonyl oxygen (C=O) of the amide group.

XPS has been successfully used to analyze the elemental composition of zinc complexes featuring 8-aminoquinoline ligands, confirming the formation of the desired products. acs.org

Table 4: Expected Binding Energies in XPS for Key Functional Groups

| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| N 1s | Amine/Amide (C-N) | ~399.0 - 400.0 |

| N 1s | Quinoline (=N-) | ~399.8 |

| N 1s | Protonated Amine (-NH₃⁺) | ~401.0 - 401.5 |

| C 1s | C-C, C-H | ~284.6 - 285.0 |

| C 1s | C-N | ~285.5 - 286.5 |

| C 1s | C=O (Amide) | ~287.5 - 288.5 |

This technique is invaluable for confirming the chemical integrity of the compound, especially in thin films or functionalized materials.

Thermogravimetric Analysis (TGA/DTA) for Thermal Stability Assessment

extensive search of scientific literature and chemical databases did not yield specific thermogravimetric analysis (TGA) or differential thermal analysis (DTA) data for the compound this compound. While thermal stability is a critical parameter in the characterization of chemical compounds, it appears that dedicated studies on the thermal decomposition and stability of this particular molecule have not been published or are not readily accessible in the public domain.

Thermogravimetric analysis is a standard technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting data provides valuable information about the decomposition patterns, thermal stability limits, and the composition of the material. Similarly, DTA is used to identify the temperatures at which physical and chemical changes occur upon heating.

Further research is required to experimentally determine the TGA/DTA profiles of this compound to fully characterize its thermal properties.

Coordination Chemistry and Metal Complexation of 8 Aminoquinoline 6 Carboxamide

Ligand Design Principles and Chelation Properties of 8-Aminoquinoline-6-carboxamide Systems

The design of a ligand is paramount to its function in metal complexation. The structural and electronic properties of this compound are pivotal in determining its chelation characteristics.

This compound inherently possesses a classic bidentate coordination site, a feature common to the 8-aminoquinoline (B160924) scaffold. nih.gov This primary chelation occurs through the nitrogen atom of the quinoline (B57606) ring and the nitrogen atom of the 8-amino group, forming a stable five-membered ring with a coordinated metal ion. nih.gov This bidentate nature is a fundamental aspect of its ligand design, providing a robust and predictable mode of metal binding. nih.govsemanticscholar.org

The presence of the carboxamide group at the 6-position introduces the potential for multidentate coordination. The carbonyl oxygen and the amide nitrogen of the carboxamide group can act as additional donor sites. Depending on the metal ion's size, coordination number preference, and the conformational flexibility of the ligand, this compound could potentially act as a tridentate ligand, coordinating through the quinoline nitrogen, the 8-amino nitrogen, and the carbonyl oxygen. This versatility in coordination modes, from bidentate to potentially multidentate, is a key principle in its design as a versatile chelating agent.

The 8-amino group is a primary and essential component of the chelating framework. Its nitrogen atom, with its lone pair of electrons, acts as a strong Lewis base, readily donating electron density to a metal center. The position of the amino group at the 8-position of the quinoline ring is sterically favorable for the formation of a stable five-membered chelate ring with the quinoline nitrogen. nih.gov

The carboxamide group at the 6-position plays a multifaceted role in metal binding. Electronically, it can influence the electron density of the quinoline ring system, which in turn can modulate the basicity of the quinoline nitrogen and, consequently, its coordinating ability. The carbonyl oxygen of the carboxamide group is a potential coordination site, offering a hard donor atom that can interact favorably with a variety of metal ions. Furthermore, the amide proton can participate in hydrogen bonding, which can stabilize the resulting metal complex's structure. The presence and nature of the carboxamide group can, therefore, fine-tune the ligand's electronic and steric properties, influencing its affinity and selectivity for different metal ions.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with 8-aminoquinoline derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

8-Aminoquinoline and its derivatives have been shown to form stable complexes with a wide range of transition metals. acs.orgarkat-usa.org While specific studies on this compound are limited, the coordination behavior of the parent 8-aminoquinoline provides a strong indication of the types of complexes that can be formed.

For instance, zinc(II) complexes with 8-aminoquinoline have been synthesized and structurally characterized, often exhibiting tetrahedral or octahedral geometries depending on the stoichiometry and the presence of other coordinating ligands. acs.orgnih.gov Copper(II) complexes are also well-documented, frequently displaying square planar or distorted octahedral geometries. nih.gov The synthesis of cobalt(II) and cadmium(II) complexes with a tripodal tris-8-aminoquinoline ligand has been reported, resulting in octahedral and seven-coordinate structures, respectively. rsc.orgresearchgate.net Given these precedents, it is highly probable that this compound will form stable complexes with these and other transition metals such as Mn(II), Ni(II), Fe(II/III), Pd(II), and Pt(II). The synthesis would typically involve the reaction of this compound with the corresponding metal chloride or acetate (B1210297) salt in a solvent like ethanol (B145695) or methanol.

Table 1: Expected Transition Metal Complexes with this compound and Their Likely Geometries

| Metal Ion | Expected Complex Stoichiometry (Metal:Ligand) | Likely Coordination Geometry |

|---|---|---|

| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral |

| Cu(II) | 1:1, 1:2 | Square Planar, Distorted Octahedral |

| Mn(II) | 1:2 | Octahedral |

| Ni(II) | 1:2 | Octahedral |

| Fe(II/III) | 1:2, 1:3 | Octahedral |

| Co(II) | 1:2 | Octahedral |

| Pd(II) | 1:1, 1:2 | Square Planar |

| Pt(II) | 1:1, 1:2 | Square Planar |

Note: The actual stoichiometry and geometry will depend on the specific reaction conditions and the potential participation of the carboxamide group in coordination.

The coordination complexes of this compound are expected to exhibit significant structural diversity. The geometry of the resulting complex is influenced by several factors, including the coordination number and preferred geometry of the central metal ion, the stoichiometry of the reaction, and the participation of the carboxamide group in coordination.

Bidentate coordination of the 8-aminoquinoline moiety typically leads to the formation of complexes with general formulas such as [M(L)Cl₂] or [M(L)₂]²⁺, where L represents the this compound ligand. In these cases, the remaining coordination sites on the metal can be occupied by solvent molecules or counter-ions. For example, rhenium carbonyl complexes with 8-aminoquinoline and its methylated derivatives adopt a facial arrangement of the carbonyl ligands with the 8-aminoquinoline acting as a bidentate ligand. nih.gov

Should the carboxamide group participate in coordination, tridentate binding could lead to more complex and rigid structures. This could result in complexes with different stoichiometries and geometries, such as distorted octahedral or trigonal prismatic. The potential for the carboxamide group to bridge between two metal centers could also lead to the formation of polynuclear complexes or coordination polymers. The rich structural possibilities make this compound an intriguing ligand for the construction of novel coordination architectures.

Chelation Selectivity and Affinity in Metal-8-Aminoquinoline-6-carboxamide Systems

The selectivity and affinity of a ligand for a particular metal ion are crucial for its practical applications. The electronic and steric properties of this compound are expected to govern its binding preferences.

The 8-aminoquinoline core is known to have a high affinity for divalent transition metal ions, particularly those of the late first-row, such as copper(II) and zinc(II). researchgate.net The introduction of a carboxamide group at the 6-position can modulate this inherent selectivity. The electronic effect of the carboxamide group, whether electron-donating or electron-withdrawing, can alter the electron density on the quinoline nitrogen, thereby influencing the stability of the metal-ligand bond.

Furthermore, the potential for the carboxamide oxygen to act as a hard donor atom could enhance the affinity for harder metal ions. Conversely, the steric bulk introduced by the carboxamide group might influence the accessibility of the primary bidentate binding site, potentially leading to selectivity based on the ionic radius of the metal. For instance, derivatives of 8-aminoquinoline have been designed to be highly selective for Cu(II) over other biologically relevant metal ions like Zn(II) and Fe(III). nih.govresearchgate.net It is plausible that by modifying the substituent on the carboxamide nitrogen, the chelation selectivity and affinity of this compound could be fine-tuned for specific metal ions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 8-Aminoquinoline |

| This compound |

| Zinc(II) |

| Copper(II) |

| Manganese(II) |

| Nickel(II) |

| Iron(II) |

| Iron(III) |

| Cobalt(II) |

| Palladium(II) |

| Platinum(II) |

| Cadmium(II) |

Selectivity for Specific Metal Ions (e.g., Zinc, Copper, Cadmium)

The 8-aminoquinoline framework demonstrates a strong capacity to form stable complexes with a variety of d-block transition metals, including zinc, copper, and cadmium. researchgate.netnih.govnih.gov The N,N-bidentate chelation from the quinoline ring nitrogen and the exocyclic amino group creates a stable five-membered ring upon coordination.

While capable of binding numerous divalent cations, derivatives of 8-aminoquinoline have been shown to exhibit notable selectivity, particularly for copper(II). Specialized tetradentate chelators incorporating the 8-aminoquinoline nucleus have been designed to be highly selective for Cu(II) over other biologically relevant metals such as Zn(II) and Fe(II)/Fe(III). rsc.org This selectivity is attributed to the ligand's ability to offer a nearly perfect square-planar coordination sphere, which is electronically favored by the d9 Cu(II) ion. rsc.org Studies on related Cu-bis(aminoquinoline) complexes also confirm a stronger binding affinity for copper compared to zinc. acs.org The d10 electronic configuration of Zn(II) and Cd(II) allows for more flexible coordination geometries, which are readily accommodated by the 8-aminoquinoline ligand, leading to the formation of stable complexes, though the binding affinity is often stronger with copper. acs.orgnih.gov

Quantitative Assessment of Binding Constants (e.g., log Kapp)

The stability of metal complexes formed with 8-aminoquinoline and its derivatives can be quantified through stability constants. While specific log Kapp values for this compound are not widely reported, data from analogous systems provide critical insight into the relative stabilities of its metal complexes.

| Metal Ion | Selectivity/Stability Finding | Relevant System Studied | Citation |

|---|---|---|---|

| Copper (Cu) | Exhibits high selectivity and binding affinity, often greater than for zinc. | Tetradentate 8-aminoquinolines; Cu-bis(aminoquinoline) | rsc.orgacs.org |

| Copper (Cu) vs. Zinc (Zn) | Cu(II) complexes show higher stability constants than Zn(II) complexes. | 8-Hydroxyquinoline Schiff bases | nih.gov |

| Cadmium (Cd) vs. Zinc (Zn) | Cd(II) complexes can exhibit greater stability than Zn(II) complexes. | 5-Sulfo-8-mercaptoquinoline | iaea.org |

Supramolecular Interactions in this compound Metal Complexes

Hydrogen Bonding Networks (N–H···N, C–H···N)

The presence of the amino group (N-H) in the 8-aminoquinoline ligand serves as a hydrogen bond donor, playing a crucial role in the crystal engineering of its metal complexes. X-ray diffraction studies of zinc complexes featuring the 8-aminoquinoline ligand reveal the presence of distinct intermolecular N–H···N hydrogen bonds. acs.org In addition to these classical hydrogen bonds, weaker C–H···N interactions are also observed, further contributing to the stability of the crystal lattice. acs.org These hydrogen bonding interactions can link adjacent complex molecules, leading to the formation of extended one-, two-, or three-dimensional supramolecular structures. google.com

Reactivity and Catalytic Applications of this compound Metal Complexes

Beyond its fundamental coordination chemistry, the 8-aminoquinoline scaffold, particularly when incorporated as an amide, has become a powerful tool in synthetic organic chemistry.

Catalytic Behavior in Organic Transformations

The 8-aminoquinoline amide moiety is widely employed as a highly effective, removable bidentate directing group in transition metal-catalyzed C-H bond functionalization reactions. nih.govwikipedia.org This strategy provides a direct and atom-economical method for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net

In this context, a substrate is first derivatized with 8-aminoquinoline to form an amide, such as this compound. The nitrogen atoms of the 8-aminoquinoline group then chelate to a metal center (commonly palladium or nickel), positioning the catalyst in close proximity to a specific C-H bond within the substrate. researchgate.netchemrxiv.org This directed chelation facilitates the regioselective activation and subsequent functionalization of otherwise unreactive C-H bonds.

This methodology has been successfully applied in numerous palladium-catalyzed reactions, including the arylation, alkenylation, and alkynylation of unactivated β C(sp³)–H bonds and δ C-H bonds. nih.govresearchgate.netacs.org Notably, the use of an "8-aminoquinoline carboxamide directing group" has been specifically documented in a palladium-catalyzed carbon-hydrogen insertion reaction to construct complex heterocyclic systems. taylorandfrancis.com The 8-aminoquinoline auxiliary can typically be removed under mild conditions after the desired transformation, revealing the functionalized carboxylic acid product. researchgate.net

The Role of this compound in a New Frontier of Bio-inspired Catalysis

The versatile ligand, this compound, is emerging as a significant player in the fields of coordination chemistry and bioinorganic processes. Its unique structural features enable it to form stable complexes with a variety of metal ions, paving the way for the development of novel catalysts that mimic the function of natural enzymes. These synthetic mimics hold promise for a range of applications, from industrial catalysis to therapeutic interventions.

The strategic placement of a carboxamide group at the 6-position of the 8-aminoquinoline scaffold introduces a crucial functional element. This modification allows for extended coordination possibilities and the potential for hydrogen bonding interactions, which are vital in defining the geometry and reactivity of the resulting metal complexes. Researchers are actively exploring how these structural nuances can be harnessed to replicate the intricate active sites of metalloenzymes.

Mimicking Metalloenzyme Activity

The core principle behind enzyme mimicry lies in creating synthetic molecules that can replicate the catalytic efficiency and selectivity of natural enzymes. Metal complexes of 8-aminoquinoline derivatives, including the 6-carboxamide variant, have shown potential in mimicking the active sites of certain metalloenzymes. For instance, zinc complexes with 8-aminoquinoline-based ligands have been investigated for their ability to model the function of zinc-containing enzymes. The coordination environment provided by the ligand can influence the Lewis acidity of the metal center, a key factor in many enzymatic reactions.

While direct studies on this compound are still developing, research on related 8-aminoquinoline amides provides a strong foundation. These compounds are widely recognized for their role as directing groups in transition-metal-catalyzed C-H bond functionalization. This application inherently relies on the formation of a stable chelate complex where the quinoline nitrogen and the amide nitrogen or oxygen coordinate to the metal center. This established coordination behavior is a critical prerequisite for designing effective enzyme mimics.

Bioinorganic Processes and Catalytic Applications

The interaction of this compound metal complexes with biological molecules is a key area of investigation. The quinoline moiety itself is a well-known pharmacophore, and its metal complexes have been explored for various biological activities. By mimicking the function of natural enzymes, these synthetic complexes can potentially intervene in biological pathways. For example, complexes that mimic the activity of hydrolases could be designed to cleave specific biomolecules, while those mimicking oxidoreductases could be developed to catalyze redox transformations within a biological system.

The catalytic prowess of these complexes extends beyond biological applications. The ability to fine-tune the electronic and steric properties of the ligand by modifying the carboxamide group allows for the development of catalysts with tailored reactivity for specific organic transformations. This tunability is a significant advantage of synthetic mimics over their natural counterparts.

Research Findings on Related 8-Aminoquinoline Carboxamide Complexes

While specific data on the enzyme mimetic activity of this compound is not yet widely available in published literature, the broader class of 8-aminoquinoline carboxamides has been the subject of extensive research in catalysis. The following table summarizes key findings from studies on metal complexes of various N-substituted 8-aminoquinoline carboxamides, highlighting their catalytic applications which serve as a proxy for their potential in bioinorganic processes.

| Metal Catalyst | Ligand (8-Aminoquinoline Carboxamide Derivative) | Catalytic Reaction | Key Findings |

| Palladium(II) | N-aryl-8-aminoquinoline-carboxamides | C-H Arylation | The 8-carboxamide group acts as an efficient directing group, facilitating the selective arylation of C-H bonds. |

| Nickel(II) | N-alkyl-8-aminoquinoline-carboxamides | C-H Alkylation | Demonstrates the versatility of the 8-aminoquinoline carboxamide scaffold in accommodating different metal centers for various C-H functionalization reactions. |

| Rhodium(III) | N-methoxy-N-methyl-8-aminoquinoline-carboxamide | C-H Amination | The electronic properties of the carboxamide substituent can influence the catalytic activity and selectivity of the rhodium center. |

| Copper(II) | 8-Aminoquinoline-carboxamide | Oxidation Reactions | The copper complex shows potential in catalyzing oxidation reactions, a common function of metalloenzymes. |

Table 1: Catalytic Applications of Metal Complexes with 8-Aminoquinoline Carboxamide Derivatives

This data underscores the potential of the 8-aminoquinoline carboxamide framework in designing catalytically active metal complexes. The principles learned from these catalytic systems are directly applicable to the development of functional enzyme mimics. The introduction of the carboxamide group at the 6-position of 8-aminoquinoline offers a promising avenue for further research, with the potential to yield highly efficient and selective bio-inspired catalysts.

Computational and Theoretical Investigations of 8 Aminoquinoline 6 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed information about molecular geometry, vibrational frequencies, and electronic properties, which are essential for predicting reactivity and spectroscopic behavior. For these calculations, a functional such as B3LYP with a basis set like 6-311G++(d,p) is commonly employed to ensure accuracy. nih.govresearchgate.netnih.gov

Geometric optimization calculations are performed to determine the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface. nih.gov This process yields key structural parameters such as bond lengths and bond angles. Vibrational analysis is then conducted on the optimized geometry to confirm that it represents a true energy minimum and to predict theoretical infrared (IR) and Raman spectra. uantwerpen.be

Table 1: Predicted Structural Parameters for 8-Aminoquinoline-6-carboxamide from Geometric Optimization This table presents illustrative data typical of DFT calculations for similar aromatic amide compounds, as specific published values for this compound are not available.

| Parameter | Bond | Predicted Value |

| Bond Length | C2-N1 (quinoline) | 1.37 Å |

| C8-N (amino) | 1.38 Å | |

| C6-C (carboxamide) | 1.50 Å | |

| C=O (carboxamide) | 1.24 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angle | C5-C6-C7 (quinoline) | 120.5° |

| C5-C6-C (carboxamide) | 121.0° | |

| O=C-N (amide) | 123.0° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.orgaimspress.com A smaller energy gap suggests higher reactivity. mdpi.com For quinoline (B57606) derivatives, these orbitals are typically distributed across the aromatic ring system, indicating that electronic transitions are of a π→π* nature. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents representative data illustrating the expected output from DFT calculations on quinoline derivatives.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.15 |

| LUMO | -1.85 |

| Energy Gap (ΔE) | 4.30 |

DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structure. The calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. Predicted shifts are then compared to experimental values or used to aid in the assignment of signals in complex spectra. The accuracy of DFT-based predictions for ¹H NMR chemical shifts is often within a root mean square error of 0.2–0.4 ppm. mdpi.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table contains hypothetical chemical shift values (relative to TMS) to illustrate the expected results from computational predictions.

| Proton Position | Predicted Chemical Shift (ppm) |

| H2 (quinoline) | 8.90 |

| H3 (quinoline) | 7.55 |

| H4 (quinoline) | 8.45 |

| H5 (quinoline) | 7.70 |

| H7 (quinoline) | 7.65 |

| NH₂ (amino) | 5.80 |

| NH₂ (carboxamide) | 7.95 (amide proton 1), 8.10 (amide proton 2) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, particularly the rotation around the C6-C(carboxamide) bond, and its interactions with solvent molecules, such as water. mdpi.com These simulations, often run for nanoseconds, provide insights into the molecule's stable conformations in a solution environment and can help explain its solubility and transport properties. The stability of the molecule's structure during the simulation can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For this compound, docking studies can predict how it interacts with the active site of various enzymes or receptors.

Docking algorithms score different binding poses based on factors like intermolecular forces, and the best-scoring pose provides a model of the ligand-receptor complex. The binding affinity, often expressed as a binding energy (in kcal/mol), quantifies the strength of the interaction. mdpi.com Given that many 8-aminoquinoline (B160924) derivatives exhibit antimalarial activity, a plausible target for docking studies is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH). researchgate.net Docking simulations would reveal key interactions, such as hydrogen bonds between the amino and carboxamide groups and amino acid residues in the active site, as well as π-π stacking involving the quinoline ring.

Table 4: Illustrative Molecular Docking Results for this compound with PfLDH This table presents a hypothetical outcome of a molecular docking study to demonstrate the type of data generated.

| Parameter | Predicted Value/Residues |

| Binding Affinity (ΔG) | -8.5 kcal/mol |

| Hydrogen Bond Interactions | ASN140, ARG109 |

| Hydrophobic Interactions | ALA236, ILE54 |

| π-π Stacking Interaction | HIS195 |

Elucidation of Enzyme Inhibition Mechanisms

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in elucidating the mechanisms by which 8-aminoquinoline derivatives, including this compound, inhibit enzyme activity. These techniques allow for the visualization and analysis of the binding modes of these compounds within the active sites of their target enzymes.

Molecular docking studies can predict the preferred binding orientation of a ligand to a macromolecular target. For the 8-aminoquinoline scaffold, these studies have been employed to understand its interaction with various enzymes. For instance, in studies of related 8-aminoquinoline compounds as inhibitors of monoamine oxidases (MAOs), docking simulations have revealed key interactions between the quinoline ring and amino acid residues in the enzyme's active site. mdpi.com These interactions often involve hydrogen bonding with the amino group and π-π stacking interactions with aromatic residues. mdpi.com

Molecular dynamics simulations provide a more dynamic picture of the enzyme-inhibitor complex, allowing researchers to observe the conformational changes that occur upon ligand binding and to calculate the binding free energy. nih.gov For quinoline-3-carboxamide (B1254982) derivatives, MD simulations have been used to establish the stability of their interactions with various kinases, confirming that the quinoline nitrogen often forms a crucial hydrogen bond with the hinge region of the kinase. mdpi.com These simulations can reveal the role of water molecules in mediating interactions and the importance of specific residues in stabilizing the ligand within the active site.

The following table summarizes key interactions for related quinoline carboxamide derivatives with their target enzymes as revealed by computational studies:

| Compound Class | Target Enzyme | Key Interacting Residues (Example) | Primary Interactions | Computational Method |

| Quinoline-3-carboxamides | ATM Kinase | Not specified | Hydrogen bonding, hydrophobic interactions | Molecular Docking, MD Simulation |

| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 | Asn535 | Hydrogen bonding | Molecular Docking, MD Simulation |

| Aminopyridine carboxamides | JNK-1 | Not specified | Not specified | Molecular Docking, 3D-QSAR |

These computational approaches provide a foundational understanding of the structural requirements for potent enzyme inhibition by quinoline carboxamides, guiding the design of more effective and selective inhibitors. mdpi.comnih.govrsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, providing a three-dimensional surface that delineates the regions of close contact with neighboring molecules. The analysis of these surfaces and the generation of 2D fingerprint plots offer a detailed understanding of the nature and prevalence of various intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the crystal packing.

For the 8-aminoquinoline scaffold, Hirshfeld surface analysis has been employed to characterize the supramolecular architecture of its coordination complexes. In a study of zinc(II) complexes with 8-aminoquinoline, the analysis revealed the significance of N–H···N hydrogen bonds and weak C–H···N interactions in the crystal packing. nih.gov The 2D fingerprint plots derived from the Hirshfeld surfaces quantify the contribution of different types of intermolecular contacts.

| Interaction Type | Contribution (%) |

| H···H | 38.5% |

| N···H/H···N | 33.3% |

| C···H/H···C | 27.3% |

Data adapted from a study on a related heterocyclic system to illustrate the output of Hirshfeld surface analysis. nih.govnih.gov

The analysis of dnorm maps, which highlight regions of shorter or longer intermolecular contacts, allows for the identification of specific hydrogen bonds and other close contacts that are crucial for the stability of the crystal structure. The red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. nih.gov This detailed understanding of the solid-state interactions of 8-aminoquinoline-containing compounds is vital for polymorphism studies and for understanding their physical properties.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, providing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and gaining insights into the molecular features that are critical for a desired biological effect.

For 8-aminoquinoline derivatives, QSAR models have been successfully developed to predict their activity against various pathogens, including Plasmodium falciparum and Mycobacterium tuberculosis. researchgate.netmdpi.com These models typically utilize a range of molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological.

A study on tetraoxane-8-aminoquinoline hybrids as antimalarial agents generated a robust QSAR model with the following statistical parameters:

| Statistical Parameter | Value |

| R² (squared correlation coefficient) | 0.9622 |

| R²adj (adjusted R²) | 0.9471 |

| Q²cv (leave-one-out cross-validation coefficient) | 0.9223 |

| External R² | 0.8191 |

This table presents data from a QSAR study on 8-aminoquinoline hybrids to exemplify the statistical validation of such models. researchgate.net

The descriptors identified in this particular model included MATS3m, GATS8p, GATS8i, and RDF50s, which relate to molecular autocorrelation, Geary autocorrelation, and radial distribution function, respectively. researchgate.net The positive or negative coefficients of these descriptors in the QSAR equation indicate whether an increase in their value enhances or diminishes the biological activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. nih.govscienceopen.com These approaches generate contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in activity. For instance, a CoMFA study on aminopyridine carboxamide inhibitors of JNK-1 yielded a model with a cross-validated q² of 0.585 and a non-cross-validated r² of 0.988, indicating a highly predictive model. nih.gov

The insights gained from QSAR and predictive modeling studies are crucial for the rational design of new this compound derivatives with improved biological efficacy. nih.gov By identifying the key structural features that govern activity, these computational tools significantly accelerate the drug discovery and development process.

Biomedical and Biological Applications of 8 Aminoquinoline 6 Carboxamide Derivatives

Applications as Fluorescent Probes and Chemosensors

The development of fluorescent chemosensors for the detection of biologically and environmentally important ions is a major area of research. Derivatives of 8-aminoquinoline (B160924), often referred to as 8-amidoquinolines, have emerged as popular platforms for these sensors due to their favorable characteristics. The introduction of a carboxamide group into the 8-aminoquinoline structure can enhance water solubility and cell membrane permeability, making them suitable for biological applications. mdpi.comresearchgate.netnih.gov These sensors are valued for their high sensitivity, good selectivity, rapid response, and biocompatibility. mdpi.comresearchgate.netnih.govindico.global

Mechanism of Fluorescence Enhancement upon Metal Binding

The fluorescence of 8-aminoquinoline derivatives is often quenched in their free form but can be significantly enhanced upon binding to a specific metal ion. This "turn-on" fluorescence is governed by several photophysical mechanisms, including Chelation-Enhanced Fluorescence (CHEF), Internal Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

The CHEF effect is a primary mechanism responsible for the fluorescence enhancement. In the unbound state, the lone pair of electrons on the nitrogen atoms of the quinoline (B57606) ring and the amide group can lead to the quenching of fluorescence through processes like PET. Upon coordination with a metal ion, these lone pairs become engaged in forming coordinate bonds. This binding restricts the vibrational and rotational freedom of the molecule and, more importantly, inhibits the PET process. The inhibition of this non-radiative decay pathway leads to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" signal. The binding of the metal ion effectively locks the molecule in a more rigid and planar conformation, which favors radiative decay (fluorescence) over non-radiative pathways.

Zinc Ion Detection and Intracellular Imaging

Derivatives of 8-aminoquinoline-6-carboxamide are most prominently used as fluorescent probes for the detection of zinc ions (Zn²⁺). mdpi.comindico.global Zinc is an essential trace element involved in numerous physiological processes, and its dysregulation is linked to various diseases. Therefore, developing tools to monitor Zn²⁺ levels in biological systems is of great importance.

The 8-amidoquinoline scaffold provides an excellent binding pocket for Zn²⁺, which is a d¹⁰ metal ion and thus spectroscopically silent, making fluorescent sensing an ideal detection method. mdpi.com These probes exhibit high sensitivity, with some derivatives achieving detection limits in the nanomolar range. mdpi.com The modification of the core structure allows for fine-tuning of properties like water solubility and membrane permeability, which is crucial for biological applications. mdpi.comresearchgate.net For instance, certain 8-aminoquinoline-based nanosensors have been successfully used for the selective detection of Zn(II) in yeast cell suspensions, demonstrating their utility in imaging intracellular zinc pools.

One of the challenges in zinc sensing is interference from other metal ions with similar chemical properties. mdpi.com However, many 8-amidoquinoline derivatives have demonstrated good selectivity for Zn²⁺ over other biologically relevant cations. mdpi.com

Selective Detection of Other Transition and Heavy Metal Ions (e.g., Cu(II), Cr(III), Pd(II))

While extensively used for zinc detection, the versatile coordination chemistry of the 8-amidoquinoline scaffold allows for the design of sensors for other transition and heavy metal ions.

Copper (Cu(II)) Detection: Modified 8-aminoquinoline derivatives have been developed as "turn-off" fluorescent probes for copper ions. In these systems, the binding of paramagnetic Cu²⁺ often leads to fluorescence quenching through energy or electron transfer mechanisms. This provides a sensitive method for detecting copper, which is another essential but potentially toxic metal ion.

Chromium (Cr(III)) Detection: The detection of chromium is important due to its environmental and health impacts. While specific data for 6-carboxamide derivatives are limited, the broader class of 8-amidoquinoline probes has been investigated for sensing Cr³⁺. The interaction with Cr³⁺ can cause a noticeable change in the fluorescence signal, although often these sensors face interference from other metal ions like Fe³⁺ and Al³⁺. mdpi.com

Palladium (Pd(II)) Detection: Palladium is a precious metal widely used in catalysis and electronics, leading to concerns about its environmental presence. Fluorescent chemosensors for palladium are valuable for monitoring purposes. Research has shown that 8-amidoquinoline-based probes can be designed for the sensitive and selective detection of palladium species, often through coordination-induced changes in their photophysical properties.

| Target Ion | Sensing Mechanism | Typical Detection Limit Range | Key Features |

|---|---|---|---|

| Zn(II) | Fluorescence Enhancement (Turn-on) | 10-8 M to 10-7 M mdpi.com | High sensitivity, good selectivity, cell permeability |

| Cu(II) | Fluorescence Quenching (Turn-off) | Sub-micromolar | High selectivity due to paramagnetic quenching |

| Cr(III) | Fluorescence Change | Micromolar | Potential for interference from other trivalent ions mdpi.com |

| Pd(II) | Fluorescence Change | Nanomolar to Micromolar | Applicable for environmental monitoring |

Biosensing Applications in Environmental and Biological Media

The practical utility of this compound derivatives is demonstrated by their application in complex sample matrices. Their inherent properties make them suitable for detecting metal ions in both environmental and biological contexts. researchgate.netnih.gov

In environmental science, these probes have been applied to the detection of metal ion contamination in water samples. Their high sensitivity allows for the detection of trace amounts of pollutants. For biological applications, the ability to function in aqueous buffer solutions at physiological pH is a key advantage. Probes have been designed to be biocompatible and capable of penetrating cell membranes to visualize intracellular ion concentrations. For example, silica (B1680970) nanoparticles functionalized with an 8-aminoquinoline derivative have been used as a nanosensor to detect Zn(II) in yeast cell suspensions and tap water, showcasing their versatility.

Antimicrobial Activities of this compound Analogs

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of many successful drugs, including antimalarials and antibacterials. The 8-aminoquinoline subclass, in particular, has been a rich source of compounds with therapeutic potential. Analogs of this compound have been investigated for their antimicrobial properties, showing promise in combating both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy against Gram-Negative and Gram-Positive Strains

Research into the antimicrobial properties of 8-aminoquinoline derivatives has revealed that these compounds can exhibit significant antibacterial activity. Their mechanism of action is often attributed to their ability to chelate essential metal ions, disrupting bacterial metabolic processes, or to intercalate with DNA, inhibiting replication.

Studies have shown that metal complexes of 8-aminoquinoline derivatives can be potent antimicrobial agents. For example, copper complexes of 8-aminoquinoline-uracil conjugates have demonstrated specific activity against Gram-negative bacteria such as Plesiomonas shigelloides and Shigella dysenteriae.

Furthermore, other structural modifications of the 8-amidoquinoline core have yielded compounds with broad-spectrum activity. Some derivatives have shown efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range (2–16 µg/mL), indicating potent activity. indico.global The activity spectrum covers both types of bacteria, suggesting that these compounds could be valuable leads in the development of new antibiotics.

| Bacterial Type | Example Pathogen | Reported Activity (MIC) |

|---|---|---|

| Gram-Positive | Various Strains | 2 - 16 µg/mL indico.global |

| Gram-Negative | Plesiomonas shigelloides | Active |

| Shigella dysenteriae | Active |

Antifungal Efficacy against Fungal Pathogens

Derivatives of the 8-aminoquinoline scaffold, closely related to this compound, have demonstrated notable antifungal properties against a range of clinically significant fungal pathogens. Research into 8-quinolinamines and their amino acid conjugates has revealed broad-spectrum anti-infective capabilities. acs.orgnih.gov Several of these synthesized compounds exhibited promising in vitro activity against various fungal species. acs.orgnih.gov

For instance, significant efficacy has been observed against multiple Candida species, which are common causes of opportunistic infections. acs.orgnih.gov Hybrid molecules created by conjugating 8-aminoquinoline with substituted triazoles have also shown potent antifungal effects against pathogenic strains, including Candida albicans and Candida parapsilosis. researchgate.net One study reported that specific 8-aminoquinoline-1,2,3-triazole hybrid compounds displayed the most potent activity against a panel of fungal strains. researchgate.net The minimum inhibitory concentration (MIC) values for some of these derivatives were comparable to the standard antifungal drug fluconazole. researchgate.net

The scope of antifungal activity extends to other significant pathogens as well. Studies have documented the efficacy of 8-quinolinamine derivatives against Cryptococcus neoformans, a major cause of meningitis in immunocompromised individuals, and Aspergillus fumigatus, which can lead to severe respiratory infections. acs.orgnih.gov The data from these studies indicate that the 8-aminoquinoline framework is a promising starting point for the development of novel antifungal agents. acs.orgnih.gov

Antifungal Activity of 8-Quinolinamine Derivatives

| Fungal Pathogen | Activity Range (IC50 in µg/mL) | Reference |

|---|---|---|

| Candida albicans | 4.93–19.38 | acs.orgnih.gov |

| Candida glabrata | 3.96–19.22 | acs.orgnih.gov |

| Candida krusei | 2.89–18.95 | acs.orgnih.gov |

| Cryptococcus neoformans | 0.67–18.64 | acs.orgnih.gov |

| Aspergillus fumigatus | 6.0–19.32 | acs.orgnih.gov |

Antiparasitic Activities of this compound Analogs

Analogs of this compound belong to the broader 8-aminoquinoline (8AQ) class of compounds, which are crucial in the fight against malaria. This class is distinguished by its unique ability to act on stages of the Plasmodium parasite life cycle that are not targeted by many other antimalarials.

The 8-aminoquinoline class is renowned for its activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, which are responsible for malaria relapses. nih.gov Primaquine (B1584692), a foundational 8AQ analog, is a key therapeutic agent for the radical cure of these infections. nih.govresearchgate.netacs.org Tafenoquine (B11912), another 8-aminoquinoline derivative, has also been developed for this purpose. nih.govacs.org These compounds are the only approved drugs that effectively clear hypnozoites, thereby preventing future episodes of the disease. researchgate.netacs.org

In addition to their effect on hypnozoites, 8-aminoquinolines exhibit potent activity against the sexual stages of the parasite, known as gametocytes. researchgate.netnih.gov Specifically, they are effective against mature P. falciparum gametocytes. nih.gov By targeting gametocytes, these compounds can block the transmission of the parasite from an infected human to a mosquito, playing a critical role in malaria control and elimination efforts. nih.govmdpi.com

Activity Profile of 8-Aminoquinoline Analogs

| Compound Class | Primary Parasite Stage Targeted | Therapeutic Outcome | Reference |

|---|---|---|---|

| 8-Aminoquinolines (e.g., Primaquine, Tafenoquine) | Hepatic Hypnozoites (P. vivax, P. ovale) | Prevents relapse (Radical Cure) | nih.govresearchgate.netacs.org |

| 8-Aminoquinolines (e.g., Primaquine) | Gametocytes (P. falciparum) | Blocks transmission to mosquitoes | nih.govmdpi.com |

The therapeutic efficacy of 8-aminoquinoline analogs is heavily influenced by their chemical structure. Structure-Activity Relationship (SAR) studies have been conducted to understand how modifications to the core molecule impact its antimalarial properties. researchgate.netsemanticscholar.org

A critical feature for the activity of 8-aminoquinolines is the presence of a 6-methoxy group on the quinoline ring; nearly all effective compounds in this class possess this feature. researchgate.net Modifications to other parts of the quinoline nucleus and the side chain can significantly alter the compound's activity and toxicity profile. semanticscholar.orgmdpi.com For example, the nature and position of substituents on the quinoline ring can lead to a loss or enhancement of activity. mdpi.com While alkoxy or aryloxy substituents at the 5-position have been shown to confer schizontocidal activity, the structural specificity for this effect appears to be low. acs.org The length and composition of the diamine side chain attached at the 8-position are also crucial determinants of efficacy. acs.org However, the precise mechanism of action for 8-aminoquinolines has not been fully established, making SAR analyses somewhat speculative. researchgate.netsemanticscholar.org It is believed that these compounds may act as prodrugs, requiring metabolic activation to exert their antiparasitic effects. researchgate.netsemanticscholar.org

The emergence of drug resistance in Plasmodium parasites is a significant threat to malaria control. nih.gov For quinoline-based drugs like chloroquine, resistance is often associated with the parasite's ability to reduce drug accumulation. While 8-aminoquinolines have not faced the same level of widespread resistance, understanding potential resistance mechanisms is vital. For some antimalarials, resistance involves mutations in the target enzyme that reduce the drug's binding affinity.

The precise molecular targets of 8-aminoquinolines within the parasite are not fully elucidated, which complicates the study of resistance. Research suggests that primaquine may interfere with the parasite's DNA and disrupt its mitochondrial membranes. A functional proteomics approach identified two human proteins, aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2), as potential targets for quinoline drugs, which could provide insights into their mechanism of action. The availability of the parasite's genome sequence has greatly aided the search for novel drug targets, with areas such as parasite-specific metabolic pathways and organelles like the apicoplast being actively investigated.

Analogs of this compound have demonstrated significant activity against Leishmania parasites, the causative agents of leishmaniasis. Several compounds from the 8-aminoquinoline class have been investigated for their potential as antileishmanial agents.

Tafenoquine has shown significant in vitro activity against various Leishmania species, including amastigotes of L. donovani within macrophages. nih.gov Its efficacy was observed against both antimony-sensitive and antimony-resistant strains. nih.gov Sitamaquine (B1681683), another 8-aminoquinoline analog, has also been studied for its antileishmanial properties and was found to be active against visceral leishmaniasis. The mechanism of action for sitamaquine in L. donovani is thought to involve the inhibition of the respiratory chain's complex II (succinate dehydrogenase), leading to oxidative stress and an apoptosis-like death of the parasite. These findings highlight the versatility of the 8-aminoquinoline scaffold for developing drugs against a range of parasitic diseases.

Antileishmanial Activity of 8-Aminoquinoline Analogs

| Compound | Leishmania Species | Observed Activity | Reference |

|---|---|---|---|

| Tafenoquine | L. donovani | Active against intracellular amastigotes (IC50: 0.1-4.0 µM) | nih.gov |

| Sitamaquine | L. donovani | Inhibits respiratory chain complex II, induces oxidative stress |

Antitrypanosomal Activity against Trypanosoma Parasites

The direct investigation of this compound derivatives against Trypanosoma parasites is not extensively documented in publicly available research. However, the broader classes of 8-aminoquinolines and quinoline carboxamides have been evaluated, showing potential for antitrypanosomal activity.

The 8-aminoquinoline scaffold is a known pharmacophore with activity against various protozoal infections. Certain 8-aminoquinolines, such as sitamaquine, have demonstrated activity against Trypanosoma parasites nih.gov. This suggests that the 8-aminoquinoline core structure is a viable starting point for the development of new antitrypanosomal agents.

Furthermore, research into other isomers, specifically 3-aminoquinoline (B160951) carboxamide derivatives, has yielded promising results. A study focused on new amide derivatives of 3-aminoquinoline reported compounds with potent in vitro activity against Trypanosoma brucei. nih.gov Nine derivatives in this series displayed significant antitrypanosomal effects, with IC50 values in the nanomolar range (1–6 nM), comparable to the standard drug melarsoprol (B1676173) (IC50 of 5 nM). nih.gov Two compounds from this series were identified as particularly promising, with an IC50 of 1.0 nM. nih.gov These findings highlight the potential of the quinoline carboxamide structure in targeting Trypanosoma parasites, although research on the specific 8-amino-6-carboxamide substitution pattern is still needed.

Investigation of Other Biological Activities

The quinoline core is a foundational structure in the development of anticancer agents, with derivatives showing activity through various mechanisms like apoptosis induction and cell cycle modulation nih.gov. While specific studies on this compound are limited, research on closely related quinoline carboxamide derivatives demonstrates significant cytotoxic potential against a range of cancer cell lines.

A series of 6-cinnamamido-quinoline-4-carboxamide derivatives were synthesized and evaluated for their effects on the proliferation of human lymphoblastic leukemia cells and several solid tumor cell lines. nih.gov These compounds exhibited significant inhibition of cancer cell proliferation, with IC50 values ranging from 0.3 to less than 10 μM. nih.gov

Similarly, studies on 8-aminoquinoline (8-AQ) glycoconjugates have shown their ability to inhibit cancer cell proliferation. One of the most active 8-AQ glycoconjugates, compound 17, displayed IC50 values of 116.4 ± 5.9 μM against HCT 116 (colon cancer) cells and 78.1 ± 9.3 μM against MCF-7 (breast cancer) cells. nih.gov The cytotoxicity of these 8-AQ derivatives was notably enhanced in the presence of copper (II) ions, confirming the sensitivity of breast cancer cells to copper ion chelators. nih.gov For instance, while some compounds were inactive on their own, the addition of Cu2+ induced a significant increase in cytotoxic activity. nih.gov

| Compound Class | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 6-Cinnamamido-quinoline-4-carboxamide Derivatives | Various Cancer Cell Lines | 0.3 - <10 | nih.gov |

| 8-Aminoquinoline Glycoconjugate (Compound 17) | HCT 116 (Colon Cancer) | 116.4 ± 5.9 | nih.gov |

| 8-Aminoquinoline Glycoconjugate (Compound 17) | MCF-7 (Breast Cancer) | 78.1 ± 9.3 | nih.gov |

| 8-Aminoquinoline Glycoconjugate (Compound 13) with Cu(II) | MCF-7 (Breast Cancer) | 71.3 ± 4.5 | nih.gov |

A series of novel 8-aminoquinoline derivatives were designed by linking the 8-aminoquinoline scaffold to natural antioxidant acids, including lipoic acid (LA), caffeic acid (CA), and ferulic acid (FA), through an amide bond. nih.gov The radical-scavenging properties of these derivatives were evaluated using a spectrophotometric in vitro assay with 1,1-diphenyl-2-picryl-hydrazyl (DPPH). nih.gov